A Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-tert-butyl-triazolo[4,3-a]pyridine
A Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-tert-butyl-triazolo[4,3-a]pyridine
This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 6-Bromo-3-tert-butyl-triazolo[4,3-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the experimental protocols for acquiring this data and the rationale behind the interpretation, ensuring a comprehensive understanding of the molecule's structural elucidation. The methodologies and interpretations are grounded in established principles of spectroscopic analysis of heterocyclic compounds.[1][2][3][4]
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic signatures of 6-Bromo-3-tert-butyl-triazolo[4,3-a]pyridine. These predictions are based on the analysis of structurally similar triazolopyridine derivatives and foundational spectroscopic principles.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to reveal three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one signal in the aliphatic region for the tert-butyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~ 9.0 - 9.2 | Doublet of doublets (dd) | J = 0.9, 7.5 Hz |
| H-7 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | J = 0.9, 1.8 Hz |
| H-8 | ~ 7.4 - 7.6 | Doublet of doublets (dd) | J = 1.8, 7.5 Hz |
| -C(CH₃)₃ | ~ 1.5 | Singlet (s) | N/A |
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Rationale: The downfield chemical shifts of the aromatic protons are characteristic of electron-deficient pyridine rings. The bromine atom at position 6 will exert an electronic influence on the neighboring protons. The tert-butyl group, being an aliphatic substituent, will appear in the upfield region as a singlet due to the absence of adjacent protons.
The carbon NMR spectrum will provide insight into the number and electronic environment of the carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~ 160 - 165 |
| C-5 | ~ 125 - 130 |
| C-6 | ~ 115 - 120 |
| C-7 | ~ 130 - 135 |
| C-8 | ~ 110 - 115 |
| C-9a | ~ 140 - 145 |
| -C (CH₃)₃ | ~ 30 - 35 |
| -C(C H₃)₃ | ~ 28 - 32 |
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Rationale: The chemical shifts are predicted based on the known effects of nitrogen atoms in a heterocyclic system and the influence of the bromo and tert-butyl substituents. Carbons directly attached to nitrogen or bromine will have their chemical shifts significantly influenced.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=N stretch (ring) | 1600 - 1650 | Medium-Strong |
| C=C stretch (ring) | 1450 - 1600 | Medium-Strong |
| C-Br stretch | 500 - 600 | Strong |
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Rationale: The spectrum will be characterized by the stretching vibrations of the aromatic and aliphatic C-H bonds, as well as the C=N and C=C bonds within the fused ring system. A strong absorption in the lower frequency region will be indicative of the C-Br bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.
| Ion | Predicted m/z | Comment |
| [M]⁺ | 267/269 | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| [M - CH₃]⁺ | 252/254 | Loss of a methyl group from the tert-butyl substituent. |
| [M - C(CH₃)₃]⁺ | 210/212 | Loss of the tert-butyl group. |
| [M - Br]⁺ | 188 | Loss of the bromine atom. |
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Rationale: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensities. The fragmentation is expected to proceed through the loss of the tert-butyl group and the bromine atom, which are common fragmentation pathways for such compounds.[8][9]
Experimental Protocols
The following are detailed protocols for acquiring high-quality spectroscopic data for 6-Bromo-3-tert-butyl-triazolo[4,3-a]pyridine.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
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Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-3-tert-butyl-triazolo[4,3-a]pyridine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phasing and baseline correction. Calibrate the chemical shifts using the residual solvent peak or the TMS signal.
IR Spectroscopy
Caption: Workflow for FT-IR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR accessory. This is crucial for correcting for atmospheric and instrument absorptions.
-
Sample Spectrum Acquisition: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum should be analyzed to identify the characteristic absorption bands.
Mass Spectrometry
Caption: Workflow for ESI-MS data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peak. Analyze the isotopic pattern to confirm the presence of bromine. Study the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental formula.
Data Interpretation and Structural Validation
A cohesive and validated structural assignment for 6-Bromo-3-tert-butyl-triazolo[4,3-a]pyridine is achieved through the synergistic interpretation of NMR, IR, and MS data.
-
NMR data provides the primary structure, detailing the connectivity of atoms through chemical shifts and coupling constants.
-
IR spectroscopy confirms the presence of key functional groups, corroborating the structural features inferred from NMR.
-
Mass spectrometry provides the molecular weight and elemental composition (with HRMS), confirming the overall formula. The fragmentation pattern offers additional pieces to the structural puzzle.
By cross-validating the information obtained from these three independent spectroscopic techniques, a high degree of confidence in the structural elucidation of 6-Bromo-3-tert-butyl-triazolo[4,3-a]pyridine can be achieved. This integrated approach is fundamental to the principles of chemical analysis and ensures the scientific integrity of the characterization.
References
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Al-Sanea, M. M., et al. (2023). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Molecules, 28(15), 5828. [Link]
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Al-Ghorbani, M., et al. (2022). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. Journal of Chemical and Pharmaceutical Research, 14(3), 1-13. [Link]
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El-Sayed, M. A. A. (2021). The Chemistry of the Triazolopyridines: An Update. Mini-Reviews in Organic Chemistry, 18(6), 749-765. [Link]
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Kishida Chemical Co., Ltd. (n.d.). 6-Bromo-3-tert-butyl-[1][5][10]triazolo[4,3-a]pyridine Building Blocks. [Link]
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Kotb, E. R., et al. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica, 74(3), 861-872. [Link]
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Kishida Chemical Co., Ltd. (n.d.). 6-Bromo-3-tert-butyl-[1][5][10]triazolo[4,3-a]pyridine Building Blocks. [Link]
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Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]
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Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]
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